
2,3-Dihydro-1-benzofuran-5-sulfonamid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2,3-Dihydro-1-benzofuran-5-sulfonamide derivatives often involves innovative methods to introduce the sulfonamide group into the benzofuran ring system. An example is the metal-free I2O5-mediated synthesis, which efficiently achieves the oxidative cyclization of 1,6-enynes and arylsulfonylhydrazides, presenting an attractive approach to a series of sulfonylated benzofurans under metal-free conditions (Wang et al., 2019). Additionally, the CuI-mediated synthesis offers a concise, one-pot method for creating sulfonyl benzofuran-3-ones from α-sulfonyl o-hydroxyacetophenones, showcasing the efficiency of this approach in forming C-O and C-C bonds (Chang et al., 2018).
Molecular Structure Analysis
The molecular structure of 2,3-Dihydro-1-benzofuran-5-sulfonamide derivatives is characterized by X-ray crystallography and spectroscopic methods. For instance, the structural analysis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide provided insights into its molecular geometry, showcasing the importance of NBO and HOMO-LUMO analysis in understanding the stability and electronic properties of such molecules (Sarojini et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of 2,3-Dihydro-1-benzofuran-5-sulfonamide derivatives is diverse, with applications in synthesizing complex molecules. For example, the radical addition cascade cyclization of 1,6-enynes with DMSO enables the construction of methylsulfonylated and carbonylated benzofurans under transition-metal-free conditions, demonstrating the versatility of these compounds in organic synthesis (Zhang et al., 2018).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, of 2,3-Dihydro-1-benzofuran-5-sulfonamide derivatives are critical for their practical applications. These properties are often determined using a combination of spectroscopic techniques and thermal analysis, providing essential data for the compound's characterization and application.
Chemical Properties Analysis
The chemical properties of 2,3-Dihydro-1-benzofuran-5-sulfonamide derivatives, including their reactivity, stability, and interaction with various chemical reagents, are fundamental aspects of their study. Investigations into their sulfonamide-sulfonimide tautomerism, for instance, reveal the dynamic nature of these compounds and their potential reactivity pathways (Branowska et al., 2022).
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Benzofuran-Derivate, einschließlich 2,3-Dihydro-1-benzofuran-5-sulfonamid, haben eine potenzielle Antitumoraktivität gezeigt . Sie wurden als Hemmer des Wachstums verschiedener Arten von Krebszellen gefunden, darunter Leukämie, nicht-kleinzelliger Lungenkrebs, Darmkrebs, ZNS-Krebs, Melanom und Eierstockkrebs . Zum Beispiel ergab eine Studie, dass ein Benzofuran-Derivat das Wachstum von metastatischen Läsionen in einem murinen Lungenkrebsmodell signifikant reduzierte .
Antivirale Aktivität
Benzofuran-Verbindungen haben antivirale Aktivitäten gezeigt . So zum Beispiel hat eine neuartige makrocyclische Benzofuran-Verbindung eine Anti-Hepatitis-C-Virus-Aktivität gezeigt und es wird erwartet, dass sie ein wirksames Therapeutikum für Hepatitis-C-Erkrankungen ist .
Antibakterielle Aktivität
Benzofuran-Derivate wurden auch als Antibiotika gefunden . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Antibiotika .
Antioxidative Aktivität
Benzofuran-Verbindungen haben starke antioxidative Aktivitäten gezeigt . Diese Eigenschaft könnte bei der Entwicklung von Medikamenten für Krankheiten genutzt werden, die durch oxidativen Stress verursacht werden .
Fluoreszierende Sonde für Metallionen
This compound wurde als fluoreszierende Sonde für die Bestimmung von Metallionen verwendet. Diese Anwendung ist besonders nützlich in der analytischen Chemie für den Nachweis und die Quantifizierung von Metallionen.
Chiraler Hilfsstoff in der asymmetrischen Synthese
Diese Verbindung wurde als chiraler Hilfsstoff in der asymmetrischen Synthese verwendet. Asymmetrische Synthese ist ein Schlüsselprozess bei der Herstellung enantiomerenreiner Pharmazeutika.
Ligand in der Koordinationschemie
<a data-citationid="75
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c9-13(10,11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWWLKULIVOPEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447655 | |
| Record name | 2,3-Dihydro-1-benzofuran-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112894-47-0 | |
| Record name | 2,3-Dihydro-1-benzofuran-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1-benzofuran-5-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

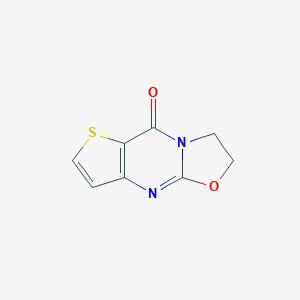
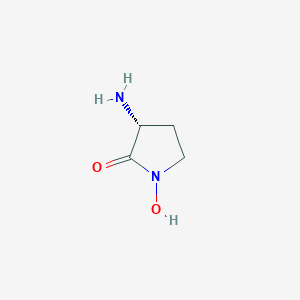

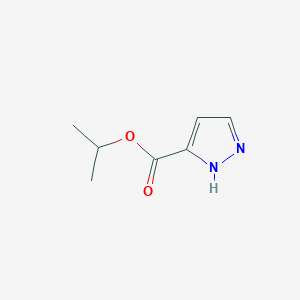

![2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B40085.png)

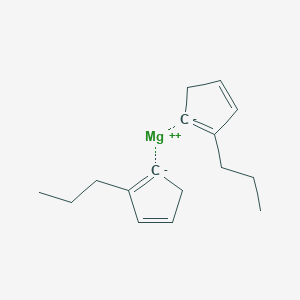
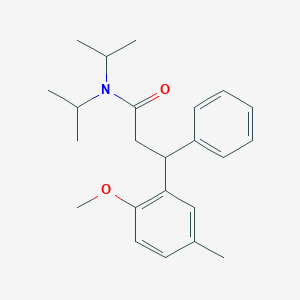
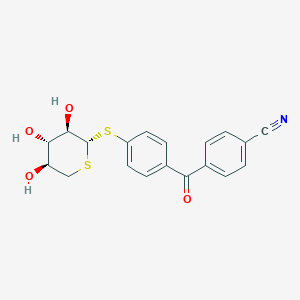
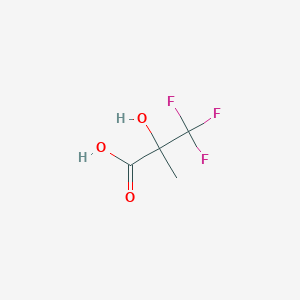

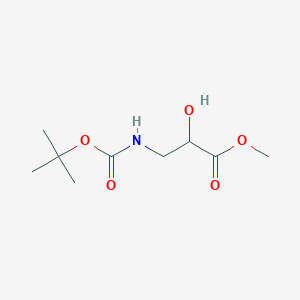
![Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B40105.png)